Cas no 13993-58-3 (4-Chloro-3,5-Diiodopyridine)
4-Chloro-3,5-Diiodopyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine,4-chloro-3,5-diiodo-
- 4-chloro-3,5-diiodopyridine
- 4-Chlor-3,5-dijod-pyridin
- 4-chloro-3,5-diiodo-pyridine
- Pyridine,4-chloro-3,5-diiodo
- CS-0360354
- Pyridine, 4-chloro-3,5-diiodo-
- DTXSID60629357
- FT-0723591
- 13993-58-3
- SCHEMBL7228049
- AKOS017344024
- MFCD11044287
- MS-20397
- STL556015
- DB-081226
- BBL102216
- AU-004/43508072
- 4-Chloro-3,5-Diiodopyridine
-
- MDL: MFCD11044287
- Inchi: 1S/C5H2ClI2N/c6-5-3(7)1-9-2-4(5)8/h1-2H
- InChI Key: XRTMJBDJGWAURK-UHFFFAOYSA-N
- SMILES: IC1C=NC=C(C=1Cl)I
Computed Properties
- Exact Mass: 364.79700
- Monoisotopic Mass: 364.797
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 91
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 2.8
Experimental Properties
- PSA: 12.89000
- LogP: 2.94420
4-Chloro-3,5-Diiodopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-3,5-Diiodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029010451-250mg |
4-Chloro-3,5-diiodopyridine |
13993-58-3 | 95% | 250mg |
$931.00 | 2022-04-02 | |
| Alichem | A029010451-1g |
4-Chloro-3,5-diiodopyridine |
13993-58-3 | 95% | 1g |
$2,895.00 | 2022-04-02 | |
| TRC | C383913-10mg |
4-Chloro-3,5-Diiodopyridine |
13993-58-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383913-50mg |
4-Chloro-3,5-Diiodopyridine |
13993-58-3 | 50mg |
$ 115.00 | 2022-06-06 | ||
| TRC | C383913-100mg |
4-Chloro-3,5-Diiodopyridine |
13993-58-3 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Matrix Scientific | 201447-0.500g |
4-Chloro-3,5-diiodopyridine, 95% |
13993-58-3 | 95% | 0.500g |
$273.00 | 2023-09-07 | |
| Matrix Scientific | 201447-1g |
4-Chloro-3,5-diiodopyridine, 95% |
13993-58-3 | 95% | 1g |
$454.00 | 2023-09-07 | |
| Matrix Scientific | 201447-5g |
4-Chloro-3,5-diiodopyridine, 95% |
13993-58-3 | 95% | 5g |
$1815.00 | 2023-09-07 | |
| Chemenu | CM502166-1g |
4-Chloro-3,5-diiodopyridine |
13993-58-3 | 97% | 1g |
$354 | 2022-06-13 | |
| Ambeed | A450527-1g |
4-Chloro-3,5-diiodopyridine |
13993-58-3 | 97% | 1g |
$353.0 | 2024-04-24 |
4-Chloro-3,5-Diiodopyridine Suppliers
4-Chloro-3,5-Diiodopyridine Related Literature
-
1. Simple zwitterionic merocyanines as potential NLO chromophoresA. J. Kay,A. D. Woolhouse,G. J. Gainsford,T. G. Haskell,C. P. Wyss,S. M. Giffin,I. T. McKinnie,T. H. Barnes J. Mater. Chem. 2001 11 2271
Additional information on 4-Chloro-3,5-Diiodopyridine
Recent Advances in the Application of 4-Chloro-3,5-Diiodopyridine (CAS: 13993-58-3) in Chemical Biology and Pharmaceutical Research
4-Chloro-3,5-diiodopyridine (CAS: 13993-58-3) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, particularly in the development of kinase inhibitors, antimicrobial agents, and radiopharmaceuticals. Recent studies have highlighted its unique reactivity profile, which enables selective functionalization at the 2- and 4-positions, making it a valuable scaffold for drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4-Chloro-3,5-diiodopyridine as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The researchers utilized palladium-catalyzed cross-coupling reactions to introduce diverse substituents at the 4-position, yielding compounds with potent inhibitory activity against BTK, a key target in autoimmune diseases and B-cell malignancies. The study reported IC50 values in the low nanomolar range for several derivatives, underscoring the potential of this scaffold in kinase inhibitor development.
In the field of antimicrobial research, a team from the University of Cambridge recently explored the antibacterial properties of 4-Chloro-3,5-diiodopyridine derivatives against multidrug-resistant Staphylococcus aureus (MRSA). Their work, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain 4-aminopyridine derivatives exhibited remarkable activity against MRSA, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit key metabolic pathways.
The radiopharmaceutical applications of 4-Chloro-3,5-diiodopyridine have also seen significant advancements. A 2024 study in Nuclear Medicine and Biology described the successful radioiodination of this compound for use in positron emission tomography (PET) imaging. The researchers developed a novel 124I-labeled derivative that showed excellent tumor uptake and retention in preclinical models of thyroid cancer, suggesting its potential as a diagnostic agent for thyroid malignancies and their metastases.
From a synthetic chemistry perspective, recent work has focused on developing more efficient and sustainable methods for the preparation and functionalization of 4-Chloro-3,5-diiodopyridine. A 2023 paper in Green Chemistry reported a microwave-assisted, solvent-free protocol for the halogen dance rearrangement of 3,5-dihalopyridines, significantly improving the yield and purity of the target compound while reducing environmental impact. This advancement addresses one of the key challenges in working with this scaffold - the often low yields associated with traditional synthetic routes.
Looking forward, the unique properties of 4-Chloro-3,5-diiodopyridine continue to inspire innovative applications across multiple therapeutic areas. Current research directions include its incorporation into PROTAC (proteolysis targeting chimera) molecules for targeted protein degradation, development as a covalent warhead in kinase inhibitors, and exploration as a building block for metal-organic frameworks (MOFs) with potential drug delivery applications. The compound's versatility and the recent methodological advances in its manipulation suggest that it will remain a valuable tool in chemical biology and drug discovery for years to come.
13993-58-3 (4-Chloro-3,5-Diiodopyridine) Related Products
- 590371-90-7(4-Chloro-3-iodoquinoline)
- 1807206-11-6(4-Chloro-2,5-diiodopyridine)
- 1806303-32-1(3,4-Dichloro-5-iodopyridine)
- 2208092-49-1(4-chloro-3-iodo-1,6-naphthyridine)
- 70237-22-8(4,7-dichloro-3-iodoquinoline)
- 1431364-37-2(4,6-Dichloro-3-iodoquinoline)
- 1987263-61-5(4-Chloro-3-iodopyridine hydrochloride)
- 89167-34-0(4-Chloro-3-iodopyridine)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)